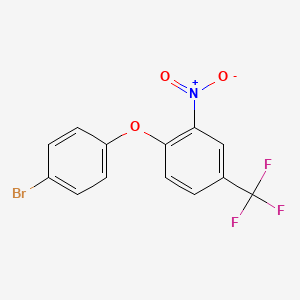

1-(4-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene

CAS No.: 1744-23-6

Cat. No.: VC8247726

Molecular Formula: C13H7BrF3NO3

Molecular Weight: 362.10

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1744-23-6 |

|---|---|

| Molecular Formula | C13H7BrF3NO3 |

| Molecular Weight | 362.10 |

| IUPAC Name | 1-(4-bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C13H7BrF3NO3/c14-9-2-4-10(5-3-9)21-12-6-1-8(13(15,16)17)7-11(12)18(19)20/h1-7H |

| Standard InChI Key | MZXHTXIJHDDHNC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br |

| Canonical SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br |

Introduction

1-(4-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene is a complex organic compound with the molecular formula C₁₃H₇BrF₃NO₃ and a molecular weight of 362.10 g/mol. This compound is of interest in various research fields due to its unique structural features and potential biological activities. The presence of bromine, nitro, and trifluoromethyl groups imparts specific chemical and physical properties, making it a valuable compound for studying biological interactions and chemical reactivity.

Biological Activity

Research on the biological activity of 1-(4-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene highlights several key areas:

-

Toxicity Studies: High doses have shown hepatotoxicity and nephropathy in animal models. For instance, hepatocellular hypertrophy was observed in B6C3F1 mice at doses of 400 mg/kg and above, indicating liver damage potential. Dose-dependent nephropathy was reported in male rats starting from doses of 50 mg/kg body weight per day.

-

Pharmacological Effects: The compound's structural components suggest potential antimicrobial and anticancer activities. Compounds with similar structures have shown antimicrobial properties, and some derivatives of bromophenoxy compounds have been studied for their cytotoxic effects against various cancer cell lines.

Research Findings and Applications

While specific pharmacological applications are under-explored, the compound's unique structure makes it a candidate for further research in antimicrobial and anticancer therapies. Additionally, its structural components are of interest in materials science for modifying physical properties of polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume